1-Amino-3-methylidenecyclobutane-1-carboxylic acid
CAS No.: 2169518-70-9
Cat. No.: VC8255620
Molecular Formula: C6H9NO2
Molecular Weight: 127.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2169518-70-9 |
|---|---|
| Molecular Formula | C6H9NO2 |
| Molecular Weight | 127.14 |
| IUPAC Name | 1-amino-3-methylidenecyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H9NO2/c1-4-2-6(7,3-4)5(8)9/h1-3,7H2,(H,8,9) |
| Standard InChI Key | TUJKRFYLNFYKTI-UHFFFAOYSA-N |
| SMILES | C=C1CC(C1)(C(=O)O)N |
| Canonical SMILES | C=C1CC(C1)(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Identification
1-Amino-3-methylidenecyclobutane-1-carboxylic acid is systematically named according to IUPAC nomenclature as 1-amino-3-methylidenecyclobutane-1-carboxylic acid. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 2169518-70-9 | |
| Molecular Formula | ||
| Molecular Weight | 127.14 g/mol | |
| PubChem CID | 135392907 | |
| SMILES | C=C1CC(C1)(C(=O)O)N | |
| InChIKey | TUJKRFYLNFYKTI-UHFFFAOYSA-N |
The compound’s structure features a cyclobutane ring with a methylidene group () at the 3-position, an amino group () at the 1-position, and a carboxylic acid () at the same carbon (Figure 1). This arrangement introduces significant steric strain due to the cyclobutane ring’s non-planar geometry, which may influence reactivity and intermolecular interactions .
Stereochemical and Electronic Properties
The compound lacks defined stereocenters, as confirmed by its zero undefined atom/bond stereocenter count . Its topological polar surface area (63.3 Ų) and hydrogen bond donor/acceptor counts (2 and 3, respectively) suggest moderate solubility in polar solvents, while the computed value of -2.8 indicates hydrophilic characteristics . The methylidene group contributes to electron delocalization within the ring, potentially enhancing stability in aqueous environments.
Synthesis and Mechanistic Insights
Analytical Characterization
Hypothetical characterization data would likely include:
-
: Signals for the methylidene protons (), amino group (), and carboxylic acid ().
-
IR Spectroscopy: Stretching vibrations for (~3350 cm), (~1700 cm), and (~1650 cm) .
Physicochemical and Computational Properties
Key Computed Properties
PubChem-derived computational data provides insights into the compound’s behavior:
| Property | Value | Implications |
|---|---|---|
| Rotatable Bond Count | 1 | Moderate flexibility |
| Heavy Atom Count | 9 | Compact molecular size |
| Complexity | 166 | High structural intricacy |
| Monoisotopic Mass | 127.063328530 Da | Precise mass spectrometry ID |
The low rotatable bond count and high complexity score underscore the compound’s rigidity, which may limit conformational diversity but enhance binding specificity in biological systems .
Solubility and Stability
Comparative Analysis with Structural Analogs
1-Amino-3-methylcyclobutane-1-carboxylic Acid
This analog replaces the methylidene group with a methyl substituent, altering its electronic and steric profile:
| Property | Target Compound | Methyl Analog |
|---|---|---|
| Substituent at C3 | (methylidene) | (methyl) |
| Molecular Weight | 127.14 g/mol | 129.16 g/mol |
| XLogP3 | -2.8 | -2.5 (estimated) |
The methylidene group’s double bond introduces conjugation, potentially enhancing resonance stabilization compared to the saturated methyl analog.
1-Methyl-3-methylidenecyclobutane-1-carboxylic Acid
This derivative lacks the amino group, reducing hydrogen-bonding capacity:
| Property | Target Compound | Methyl Derivative |
|---|---|---|
| Functional Groups | , | , |
| Hydrogen Bond Donors | 2 | 1 |
The absence of the amino group diminishes potential for ionic interactions, making the derivative less suitable for applications requiring molecular recognition.
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